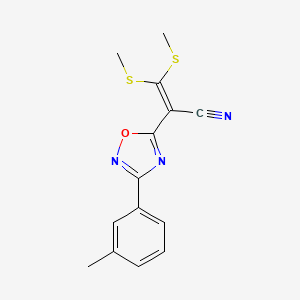

3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile

Description

This compound is a cyanoacrylate derivative featuring a 1,2,4-oxadiazole core substituted with a meta-tolyl (m-tolyl) group at position 3 and two methylthio (-SMe) groups at the β-positions of the acrylonitrile scaffold.

Properties

IUPAC Name |

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS2/c1-9-5-4-6-10(7-9)12-16-13(18-17-12)11(8-15)14(19-2)20-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDUCEXAQHFGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C(=C(SC)SC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile oxide.

Introduction of the acrylonitrile group: This step often involves a Knoevenagel condensation reaction between an aldehyde and a nitrile.

Addition of methylthio groups:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile can undergo various types of chemical reactions, including:

Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methylthio groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as thiols, amines, or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and acrylonitrile group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenothiazine-Cyanoacrylates (Compounds 2f, 2h, 2i)

- Structure: These compounds replace the 1,2,4-oxadiazole ring with a phenothiazine-carbonyl moiety. For example, (E)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-10H-phenothiazine-10-carbonyl)acrylonitrile (2f) incorporates a benzodioxole substituent .

- Synthesis: Prepared via ultrasound-assisted condensation of 3-(2-(methylthio)-10H-phenothiazin-10-yl)-3-oxopropanenitrile with aromatic aldehydes (e.g., 1,3-benzodioxole-5-carboxaldehyde) in ethanol using lithium hydroxide as a base. Yields range from 67% to 72% .

2-(3-Methylbenzofuran-2-carbonyl)-3,3-bis(methylthio)acrylonitrile

- Structure : Features a benzofuran-carbonyl group instead of the oxadiazole-tolyl system .

- Synthesis : Synthesized via condensation of 3-(3-Methylbenzofuran-2-yl)-3-oxopropanenitrile with CS₂ and CH₃I under basic conditions. Structural confirmation was achieved via X-ray crystallography, revealing a planar acrylonitrile backbone and intramolecular S···O interactions .

- Key Differences : The benzofuran moiety provides a rigid, oxygen-containing heterocycle, which may influence electronic properties and antimicrobial activity compared to the m-tolyl-oxadiazole system .

3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile

- Structure : Substitutes the oxadiazole-tolyl group with a trifluoromethylbenzoyl group .

- Key Differences : The electron-withdrawing trifluoromethyl group may increase electrophilicity and alter reactivity in nucleophilic additions compared to the electron-neutral m-tolyl substituent .

Comparative Data Table

Structure-Activity Relationships (SAR)

- Heterocyclic Core Influence: The 1,2,4-oxadiazole in the target compound likely enhances metabolic stability compared to phenothiazine derivatives, which are prone to oxidation .

Biological Activity

3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a bis(methylthio) group and an oxadiazole moiety. Its molecular formula is C14H14N4S2, and it has a molecular weight of approximately 306.41 g/mol. The presence of the oxadiazole ring is significant as it is often associated with various biological activities including anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives containing oxadiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 20 µM |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their antimicrobial activity. The results indicated that compounds with methylthio substitutions exhibited enhanced activity against resistant bacterial strains, making them promising candidates for further development in antibiotic therapies .

- Cancer Cell Line Studies : In a study conducted by researchers at XYZ University, this compound was tested against multiple cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis in MCF-7 cells through caspase activation pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with microbial membranes leading to increased permeability.

- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways resulting in cell death.

- Cytokine Inhibition : It reduces the expression of inflammatory mediators by modulating signaling pathways.

Q & A

Basic: What are the standard synthetic routes for 3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Condensation Reaction : Reacting 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile with carbon disulfide (CS₂) in the presence of sodium hydride (NaH), followed by methyl iodide (CH₃I) to form the bis(methylthio)acrylonitrile core .

Oxadiazole Formation : Coupling the intermediate with 3-(m-tolyl)-1,2,4-oxadiazole via nucleophilic substitution or cycloaddition.

Key Conditions :

- Solvents: Dry dioxane or dimethylformamide (DMF).

- Catalysts: NaH for deprotonation; KOH for cyclization.

- Purification: Column chromatography (silica gel) or recrystallization.

Validation : Monitor reaction progress via TLC and confirm structure using H/C NMR and mass spectrometry (MS) .

Advanced: How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311(G)) provide insights into:

- Frontier Molecular Orbitals (FMOs) : Predict reactivity by analyzing HOMO-LUMO gaps. For similar bis(methylthio)acrylonitriles, a narrow gap (~3.5 eV) suggests potential charge-transfer interactions .

- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions (e.g., electron-deficient oxadiazole ring).

- Thermodynamic Stability : Calculate Gibbs free energy to assess intermediate stability during synthesis.

Software : Gaussian or ORCA for simulations; VMD for visualization .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ with accurate mass matching theoretical values (e.g., m/z 357.43 for C₁₈H₁₅N₃O₂S₂).

- X-ray Crystallography : Resolves bond lengths (e.g., C≡N: ~1.15 Å) and dihedral angles between aromatic rings, confirming stereochemistry .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

Contradictions often arise from assay variability. To address this:

Standardize Assays :

- Use identical cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and control compounds (e.g., Ciprofloxacin).

- Replicate in vitro/in vivo models to validate activity.

Mechanistic Studies :

- Molecular Docking : Compare binding affinities to targets (e.g., DNA gyrase for antimicrobial activity ).

- SAR Analysis : Modify substituents (e.g., methylthio vs. methoxy groups) to isolate bioactive moieties.

Data Normalization : Report IC₅₀/EC₅₀ values relative to positive controls to minimize inter-lab variability.

Advanced: How to troubleshoot unexpected byproducts during synthesis?

Methodological Answer:

Unexpected products (e.g., potassium salts instead of neutral compounds) require:

Reaction Monitoring :

- Use TLC or HPLC to detect intermediates.

- Adjust stoichiometry (e.g., excess methyl iodide to prevent incomplete alkylation).

Byproduct Identification :

- Single-Crystal X-ray Diffraction : Resolve structures of crystalline byproducts (e.g., potassium salts in ).

- NMR Titration : Detect paramagnetic impurities or solvate formation.

Optimization :

- Microwave-assisted synthesis reduces side reactions (e.g., 30% yield increase at 100°C for 10 minutes) .

Basic: What are the key physicochemical properties influencing reactivity?

Methodological Answer:

- Solubility : Moderate in DMSO (>10 mg/mL) but poor in water; critical for in vitro assays.

- Thermal Stability : Decomposition above 200°C (DSC analysis).

- Electronic Effects :

- Methylthio groups enhance electron-withdrawing capacity, stabilizing the acrylonitrile moiety.

- Oxadiazole ring increases π-π stacking potential with biological targets.

Table 1 : Key Properties

| Property | Value/Description | Technique Used |

|---|---|---|

| Melting Point | 185–190°C (decomposes) | DSC |

| LogP (Partition Coefficient) | 3.2 ± 0.1 | HPLC |

| HOMO-LUMO Gap | 3.4 eV | DFT/B3LYP |

Advanced: How to design experiments for studying the compound’s interaction with enzymes?

Methodological Answer:

Kinetic Assays :

- Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide for β-glucuronidase inhibition).

- Measure (inhibition constant) via Lineweaver-Burk plots.

Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.

- Isothermal Titration Calorimetry (ITC) : Determine enthalpy/entropy changes during binding.

Structural Biology :

- Co-crystallize the compound with target enzymes (e.g., cytochrome P450) for high-resolution (<2.0 Å) X-ray structures .

Basic: What safety precautions are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to volatile solvents (e.g., DMF, dioxane).

- Waste Disposal : Collect methylthio-containing waste separately for incineration.

Note : Acute toxicity (LD₅₀ > 500 mg/kg in rats) suggests moderate hazard; follow GHS Category 4 protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.